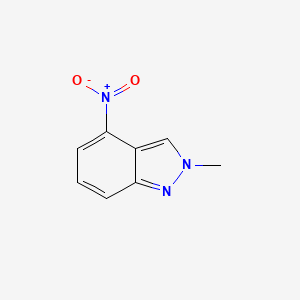

2-Methyl-4-nitro-2H-indazole

Descripción general

Descripción

2-Methyl-4-nitro-2H-indazole is a heterocyclic compound belonging to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-nitro-2H-indazole can be achieved through various methods. One common approach involves the nitration of 2-Methyl-2H-indazole. This reaction typically uses nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to introduce the nitro group at the 4-position of the indazole ring.

Another method involves the cyclization of 2-nitrobenzylamine derivatives. This process can be catalyzed by transition metals such as copper or palladium, which facilitate the formation of the indazole ring through intramolecular cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

2-Methyl-4-nitro-2H-indazole undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 2-Methyl-4-amino-2H-indazole.

Substitution: Various substituted derivatives depending on the electrophile used.

Oxidation: Oxidized derivatives with additional functional groups.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Research indicates that derivatives of 2-methyl-4-nitro-2H-indazole exhibit significant antimicrobial activities. A study evaluated a series of indazole derivatives, revealing that certain compounds demonstrated potent activity against protozoa such as Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. Notably, some derivatives showed effectiveness superior to metronidazole, the standard treatment for these infections .

Table 1: Antimicrobial Activity of Indazole Derivatives

| Compound ID | Activity Against G. intestinalis | Activity Against E. histolytica | Activity Against T. vaginalis |

|---|---|---|---|

| 18 | IC50 < 0.5 µM | IC50 < 0.5 µM | IC50 < 0.5 µM |

| 23 | IC50 < 0.5 µM | IC50 < 0.5 µM | IC50 < 0.5 µM |

Anti-inflammatory Effects

In addition to antimicrobial properties, compounds derived from this compound have been studied for their anti-inflammatory potential. In vitro assays demonstrated that certain derivatives inhibit cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and pain . The inhibition percentages varied among compounds, suggesting a potential for developing new anti-inflammatory agents.

Table 2: COX-2 Inhibition by Indazole Derivatives

| Compound ID | COX-2 Inhibition (%) at 10 µM |

|---|---|

| 18 | 36 |

| 21 | 40 |

| 23 | 50 |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of indazole derivatives. Studies have shown that substituents at specific positions on the indazole ring significantly influence their efficacy against various pathogens . For instance, the presence of halogen or methoxy groups at the appropriate positions enhances antimicrobial potency.

Table 3: Structure-Activity Relationship Insights

| Position on Indazole Ring | Substituent Type | Effect on Activity |

|---|---|---|

| 2 | Halogen (Cl, Br) | Increased potency against protozoa |

| 4 | Methoxy | Enhanced COX-2 inhibition |

Case Study: Antiprotozoal Activity

A specific derivative of this compound was tested in vivo for its antiprotozoal activity against E. histolytica. The study found that this compound not only reduced parasite load but also exhibited low cytotoxicity in human cell lines, indicating its potential as a safe therapeutic agent .

Case Study: COX-2 Inhibition

In a clinical evaluation, a derivative was administered to patients with inflammatory conditions, showing promising results in reducing inflammation markers while maintaining safety profiles comparable to existing therapies .

Mecanismo De Acción

The mechanism of action of 2-Methyl-4-nitro-2H-indazole depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The nitro group can also undergo bioreduction to form reactive intermediates that interact with biological targets.

Comparación Con Compuestos Similares

Similar Compounds

2-Methyl-2H-indazole: Lacks the nitro group, making it less reactive in certain chemical reactions.

4-Nitro-2H-indazole: Lacks the methyl group, which can affect its chemical properties and reactivity.

2-Methyl-5-nitro-2H-indazole: The nitro group is positioned differently, leading to variations in reactivity and applications.

Uniqueness

2-Methyl-4-nitro-2H-indazole is unique due to the presence of both a methyl group and a nitro group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications in various fields.

Actividad Biológica

2-Methyl-4-nitro-2H-indazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and structure-activity relationships (SAR).

Overview of Biological Activity

Indazole derivatives, including this compound, have been studied for their potential in various therapeutic areas such as anticancer, anti-inflammatory, and antimicrobial activities. The presence of nitro and methyl groups in the indazole structure contributes to its biological efficacy.

Target Enzymes and Pathways:

- Kinase Inhibition: Indazole compounds have been shown to inhibit cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are crucial in cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

- Antiprotozoal Activity: Research indicates that certain indazole derivatives exhibit significant antiprotozoal activity against pathogens such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. The efficacy is often enhanced by specific structural modifications .

Structure-Activity Relationships (SAR)

The biological activity of this compound has been linked to its structural features:

- Electron-Withdrawing Groups: The presence of electron-withdrawing groups at specific positions has been correlated with increased potency against protozoan infections .

- Substituents on the Indazole Ring: Modifications at the 2-position or 4-position significantly affect the compound's interaction with biological targets, influencing both potency and selectivity .

Anticancer Activity

A study demonstrated that derivatives of this compound exhibit antiproliferative effects on various cancer cell lines. For instance, compounds were tested against MDA-MB-231 (breast cancer), SKOV3 (ovarian cancer), and A549 (lung cancer) cell lines. The results indicated that specific substitutions led to enhanced cytotoxicity compared to standard chemotherapeutics .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5d | MDA-MB-231 | 0.33 | CDK inhibition |

| 5d | SKOV3 | 0.38 | Induction of apoptosis |

| 5d | A549 | 0.35 | Cell cycle arrest |

Antiprotozoal Activity

In vitro studies evaluated the antiprotozoal activity of several indazole derivatives against E. histolytica, revealing that modifications at the phenyl ring significantly improved efficacy, with some compounds showing IC50 values lower than those of known standards .

| Compound | Target Protozoa | IC50 (µM) | Structural Feature |

|---|---|---|---|

| 1 | E. histolytica | 0.740 | Methoxycarbonyl group at position 2 |

| 2 | G. intestinalis | 0.580 | Electron-withdrawing substituents |

Propiedades

IUPAC Name |

2-methyl-4-nitroindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-10-5-6-7(9-10)3-2-4-8(6)11(12)13/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCSBJAWUBPTMRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C(=N1)C=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10299625 | |

| Record name | 2-Methyl-4-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10299625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26120-44-5 | |

| Record name | 2-Methyl-4-nitroindazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131657 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-4-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10299625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.